tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate
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Overview
Description
tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tetrahydrofuran ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other hydroxymethylating agents.
Carbamate Formation: The final step involves the reaction of the hydroxymethyl-substituted tetrahydrofuran with tert-butyl isocyanate to form the carbamate moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and potential as an intermediate in various chemical reactions.
Biology:
- Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate: can be compared with other carbamates and tetrahydrofuran derivatives.
Uniqueness:
- The presence of both the hydroxymethyl group and the tert-butyl carbamate moiety makes this compound unique in terms of its reactivity and potential applications.
- Compared to other carbamates, it may exhibit different biological activities and chemical reactivity due to its specific structural features.
Comparison with Similar Compounds
- tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate
- This compound
- This compound
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-(hydroxymethyl)oxolan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8-6-14-5-7(8)4-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFZUVZVPAETHZ-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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